molecular formula C9H8F3NO2S B5506370 Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate

Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate

Cat. No.: B5506370
M. Wt: 251.23 g/mol
InChI Key: ZKPUFOVBEJZADA-UHFFFAOYSA-N
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Description

Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate is an organic compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate typically involves the reaction of 4-[(trifluoromethyl)sulfanyl]aniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to the modulation of their activity. The phenylcarbamate structure may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)phenyl sulfone
  • 4-(trifluoromethyl)phenylcarbamate
  • 4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl N-[4-(trifluoromethylsulfanyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPUFOVBEJZADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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